1-(2-Ethoxyquinolin-4-yl)ethanone
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Overview
Description
1-(2-Ethoxyquinolin-4-yl)ethanone is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyquinolin-4-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-ethoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 1-(2-Ethoxyquinolin-4-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxyquinolin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyquinolin-4-yl)ethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylquinolin-4-yl)ethanone: Similar structure but with a methyl group instead of an ethoxy group.
1-(2-Phenylquinolin-4-yl)ethanone: Features a phenyl group at the 2-position.
1-(2-Hydroxyquinolin-4-yl)ethanone: Contains a hydroxy group at the 2-position.
Uniqueness
1-(2-Ethoxyquinolin-4-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(2-ethoxyquinolin-4-yl)ethanone |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13-8-11(9(2)15)10-6-4-5-7-12(10)14-13/h4-8H,3H2,1-2H3 |
InChI Key |
DBGGEWQNELKWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)C |
Origin of Product |
United States |
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